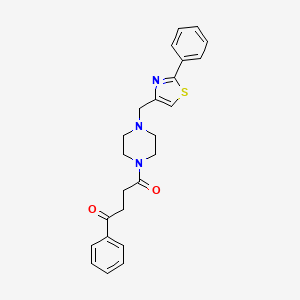

1-苯基-4-(4-((2-苯基噻唑-4-基)甲基)哌嗪-1-基)丁烷-1,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

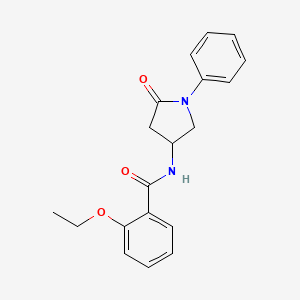

“1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione” is a chemical compound that is part of a class of molecules known as thiazole derivatives . Thiazole derivatives are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, and more .

Synthesis Analysis

The synthesis of thiazole derivatives involves a series of chemical reactions . For instance, the hydrazinolysis of phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione” includes a thiazole ring, which is a structural fragment of natural compounds such as thiamine (vitamin B1), thiamine pyrophosphate (TPP, a coenzyme important in respiration in the Krebs cycle), epothilones, carboxylase, and the large family of macrocyclic thiopeptide antibiotics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives include hydrazinolysis, methylation, dimethylation, acylation, and carbamoylation .科学研究应用

分子设计与合成

狄克曼环化:一项研究详细阐述了通过狄克曼环化形成哌嗪-2,5-二酮的方法,重点介绍了一种从 β-(烷基氨基)醇等组装这些化合物的办法,展示了哌嗪衍生物的合成多功能性 (Aboussafy 和 Clive,2012 年)。

分子固体形成:对二(1,4-哌嗪-2,5-二酮)二亚甲基的研究表明了设计和合成具有独特构象和分子间氢键的分子固体的可能性,表明了开发新型材料的潜力 (Polaske 等人,2009 年)。

药物化学与药理学

- 抗惊厥活性:一项关于 N-[(4-芳基哌嗪-1-基)-烷基]-2-氮杂螺[4.5]癸烷-1,3-二酮衍生物的研究揭示了它们的抗惊厥和神经毒性特性,证明了此类化合物在治疗应用中的潜力 (Obniska 等人,2006 年)。

结构与分析化学

- 晶体结构分析:对与哌嗪结合的丁螺环酮和苯丁酮等化合物的晶体结构的研究显示了详细的构象见解,这对于理解药物-受体相互作用和设计更有效的药物至关重要 (Kozioł 等人,2006 年;Singh 和 Vijayan,1977 年)。

材料科学与催化

- 磁性纳米催化剂:涉及 4-(4-丙基哌嗪-1-基)丁烷-1-磺酸修饰的二氧化硅包覆磁性纳米粒子的研究证明了它们在有机合成中作为高效催化剂的用途,表明了在绿色化学和可持续工艺中的应用 (Pourghasemi Lati 等人,2018 年)。

作用机制

Target of Action

Compounds with similar structures, such as 2,4-disubstituted arylthiazoles, have been shown to exhibit trypanocidal activity, suggesting that they may target trypanosoma brucei .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with muscarinic receptors . This interaction could potentially lead to a range of physiological effects, including changes in heart rate and blood pressure .

Biochemical Pathways

Given the potential interaction with muscarinic receptors, it’s plausible that this compound could influence cholinergic signaling pathways . These pathways play crucial roles in various physiological processes, including heart rate regulation and smooth muscle contraction.

Pharmacokinetics

The lipophilic nature of similar compounds suggests that they may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been found to produce sympathoinhibitory, hypotensive, and antihypertensive effects . These effects suggest that the compound could potentially lower blood pressure and heart rate.

属性

IUPAC Name |

1-phenyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]butane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c28-22(19-7-3-1-4-8-19)11-12-23(29)27-15-13-26(14-16-27)17-21-18-30-24(25-21)20-9-5-2-6-10-20/h1-10,18H,11-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGTVGJCCLTWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)

![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)